5-Nonen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nonen-2-one can be synthesized through various methods. One common method involves the reaction of 1,8-nonadiene with tert-butyl hydroperoxide . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
5-Nonen-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological pathways.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nonen-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in keto-enol tautomerization, which affects its reactivity and interactions with other molecules . The compound’s effects on biological systems are mediated through its interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Nonan-2-one: A saturated ketone with a similar structure but lacking the double bond.
5-Decen-2-one: A similar compound with an additional carbon in the chain.
5-Undecen-2-one: Another similar compound with a longer carbon chain.
Uniqueness: 5-Nonen-2-one is unique due to its specific structure, which includes a double bond at the 5th position. This structural feature influences its reactivity and interactions with other molecules, distinguishing it from other similar compounds.
Properties
CAS No. |
27039-84-5 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
RXFZCBZCGBDPDT-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C/CCC(=O)C |
Canonical SMILES |
CCCC=CCCC(=O)C |
boiling_point |
197.00 to 198.00 °C. @ 760.00 mm Hg |
density |
0.835-0.839 |
physical_description |
Clear colourless or pale yellow liquid; Fruit reminiscent of berries |
solubility |
Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.